molecular formula C9H18ClN B1382463 4-Cyclopropyl-4-methylpiperidine hydrochloride CAS No. 1630800-86-0

4-Cyclopropyl-4-methylpiperidine hydrochloride

Cat. No.: B1382463
CAS No.: 1630800-86-0
M. Wt: 175.7 g/mol
InChI Key: JJGITDOTGBPOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a piperidine derivative, characterized by the presence of a cyclopropyl and a methyl group attached to the piperidine ring.

Preparation Methods

The synthesis of 4-Cyclopropyl-4-methylpiperidine hydrochloride typically involves the reaction of cyclopropylmethylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Cyclopropyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-Cyclopropyl-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It has potential therapeutic applications and is used in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act on certain receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Cyclopropyl-4-methylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

4-cyclopropyl-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(8-2-3-8)4-6-10-7-5-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGITDOTGBPOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-4-methylpiperidine hydrochloride
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4-Cyclopropyl-4-methylpiperidine hydrochloride
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4-Cyclopropyl-4-methylpiperidine hydrochloride
Reactant of Route 4
4-Cyclopropyl-4-methylpiperidine hydrochloride
Reactant of Route 5
4-Cyclopropyl-4-methylpiperidine hydrochloride
Reactant of Route 6
4-Cyclopropyl-4-methylpiperidine hydrochloride

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